Binol

Catalog No.
S1490309
CAS No.
18531-99-2
M.F
C20H14O2
M. Wt
286.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Binol

CAS Number

18531-99-2

Product Name

Binol

IUPAC Name

1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

InChI

InChI=1S/C20H14O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H

InChI Key

PPTXVXKCQZKFBN-UHFFFAOYSA-N

SMILES

Array

Synonyms

1,1'-bi-2-naphthol

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O

The exact mass of the compound 1,1'-Bi-2-naphthol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27049. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(-)-1,1'-Bi-2-naphthol, commonly known as (S)-BINOL (CAS 18531-99-2), is an enantiopure, C2-symmetric, axially chiral biaryl diol that serves as a foundational building block in asymmetric synthesis [1]. Unlike standard aliphatic diols, (S)-BINOL features a highly rigid naphthalene backbone that creates a deep, well-defined chiral pocket when coordinated to transition metals or functionalized into Brønsted acids. Its primary procurement value lies in its exceptional optical purity (>99% ee) and remarkable thermal stability against racemization. In industrial and advanced laboratory settings, it is the premier precursor for synthesizing privileged chiral ligands—such as BINAP and phosphoramidites—as well as Akiyama-Terada type chiral phosphoric acid organocatalysts [2].

Substituting enantiopure (S)-BINOL with lower-cost racemic BINOL (CAS 602-09-5) completely abolishes asymmetric induction, yielding 0% enantiomeric excess (ee) in downstream catalytic transformations and rendering the material useless for stereoselective applications [1]. Furthermore, attempting to replace (S)-BINOL with other chiral diols, such as tartrate derivatives or TADDOLs, frequently compromises process outcomes. These alternative diols lack the rigid, sterically demanding C2-symmetric biaryl axis of BINOL, leading to shallower chiral pockets. This structural deficiency typically results in significantly lower enantioselectivities (often dropping from >95% ee to <85% ee) and reduced thermal stability of the active metal complexes, forcing manufacturers to incur heavy costs in downstream chiral resolution and product purification [2].

Exceptional Atropisomeric Stability Under High-Temperature Processing

A critical factor in procuring chiral precursors is their ability to withstand harsh reaction conditions without losing optical purity. (S)-BINOL exhibits a remarkably high barrier to rotation around the C1-C1' bond (ΔG‡ ≈ 37 kcal/mol) [1]. Compared to less sterically hindered biaryls, such as biphenyl-2,2'-diols which can racemize at room temperature, (S)-BINOL maintains its structural integrity with a racemization half-life exceeding 4 hours even at extreme temperatures of 170 °C, and infinite practical stability at standard operating temperatures [2].

Evidence DimensionRacemization half-life and activation energy (ΔG‡)
Target Compound Data(S)-BINOL: ΔG‡ ≈ 37 kcal/mol; t1/2 > 4 hours at 170 °C
Comparator Or BaselineBiphenyl-2,2'-diols: Rapid racemization at 25 °C
Quantified Difference>30 kcal/mol higher rotational barrier, completely preventing thermal racemization under standard reflux conditions.
ConditionsThermal racemization assay in high-boiling solvent (diphenyl ether) at 170 °C.

Ensures that the chiral catalyst or precursor does not degrade in optical purity during prolonged reflux or high-temperature synthetic steps, guaranteeing reproducible batch-to-batch enantioselectivity.

Superior Enantiocontrol in Titanium-Catalyzed Asymmetric Alkylations

When evaluating chiral ligands for Lewis acid catalysis, the depth and rigidity of the chiral pocket dictate product purity. In titanium-catalyzed asymmetric alkylations of aromatic aldehydes, (S)-BINOL consistently delivers >95% enantiomeric excess (ee) [1]. In contrast, substituting (S)-BINOL with alternative chiral diols like (R,R)-TADDOL in matched-pair systems often results in a significant drop in stereocontrol (yielding 80-90% ee) due to a more flexible and shallower steric environment [2].

Evidence DimensionProduct Enantiomeric Excess (ee) in asymmetric alkylation
Target Compound Data(S)-BINOL-Ti complex: >95% ee
Comparator Or BaselineTADDOL-Ti complex: 80-90% ee
Quantified Difference5-15% absolute increase in ee, drastically reducing the need for downstream chiral resolution.
ConditionsAsymmetric addition of alkylzinc reagents to aromatic aldehydes at 0 °C using 10 mol% Ti-ligand complex.

Procuring enantiopure (S)-BINOL directly maximizes the stereocontrol of Lewis acid catalysts, minimizing downstream purification costs associated with off-target enantiomers.

Required Backbone Rigidity for Chiral Phosphoric Acid (CPA) Synthesis

(S)-BINOL is the obligate starting material for synthesizing high-performance Akiyama-Terada chiral phosphoric acids (CPAs). The synthesis requires a rigid C2-symmetric framework to properly orient the 3,3'-substituents that form the active chiral pocket [1]. Attempts to synthesize effective CPAs from flexible aliphatic diols or unhindered aromatics fail to transfer chirality effectively, resulting in <50% ee in demanding organocatalytic transformations like the Mannich reaction. In contrast, (S)-BINOL-derived CPAs routinely achieve >95% ee under identical conditions [2].

Evidence DimensionDownstream organocatalyst enantioselectivity (Mannich reaction)
Target Compound Data(S)-BINOL-derived CPA: >95% ee
Comparator Or BaselineFlexible aliphatic diol-derived phosphoric acids: <50% ee
Quantified Difference>45% absolute increase in product ee due to the rigid biaryl steric environment.
ConditionsChiral Brønsted acid-catalyzed asymmetric Mannich reaction of aldimines at room temperature.

For manufacturers of advanced organocatalysts, (S)-BINOL provides the non-negotiable structural rigidity required to create commercially viable, high-value chiral phosphoric acids.

Process Efficiency and Yield Optimization via Direct Procurement

From a procurement perspective, purchasing >99% ee (S)-BINOL directly is vastly superior to conducting in-house optical resolution of racemic BINOL. Classical resolution using chiral alkaloids (e.g., cinchonidine) is thermodynamically capped at a 50% theoretical yield, requires multiple labor-intensive recrystallization cycles, and introduces the risk of trace alkaloid contamination [1]. Direct procurement guarantees 100% usable material with zero alkaloid carryover, preventing the poisoning of sensitive transition-metal catalysts in downstream applications [2].

Evidence DimensionProcess yield and purity for obtaining enantiopure material
Target Compound DataDirect procurement: 100% usable yield, >99% ee, 0 ppm alkaloid contamination
Comparator Or BaselineIn-house resolution of rac-BINOL: <50% yield, risk of trace alkaloid contamination
Quantified Difference>50% absolute yield recovery and complete elimination of multi-step crystallization bottlenecks.
ConditionsBulk synthesis preparation for downstream chiral ligand manufacturing.

Directly purchasing high-ee (S)-BINOL streamlines the supply chain, reduces labor costs, and prevents trace catalytic poisons from entering sensitive asymmetric manufacturing workflows.

Synthesis of BINAP and Related Phosphine Ligands

Directly leveraging the extreme thermal stability and rigid biaryl backbone of (S)-BINOL, it is the primary industrial precursor for synthesizing (S)-BINAP. This ligand is essential for Noyori-type asymmetric hydrogenations used in the commercial production of chiral pharmaceutical APIs [1].

Manufacturing of Chiral Phosphoric Acid (CPA) Organocatalysts

Building on its optimal backbone rigidity, (S)-BINOL is functionalized at the 3,3'-positions to manufacture Akiyama-Terada CPAs. These are critical for metal-free asymmetric Mannich, Friedel-Crafts, and transfer hydrogenation reactions in late-stage drug development [2].

In Situ Generation of Chiral Lewis Acid Catalysts

Utilizing its superior enantiocontrol capabilities, (S)-BINOL is mixed directly with titanium(IV) isopropoxide or zirconium complexes to form in situ chiral Lewis acids. These are widely deployed for highly enantioselective alkylations, allylations, and epoxide ring-opening reactions in fine chemical manufacturing [3].

XLogP3

5.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

286.099379685 Da

Monoisotopic Mass

286.099379685 Da

Heavy Atom Count

22

Appearance

Assay:≥98%A crystalline solid

Melting Point

215.5 °C

UNII

M6IDZ128WT
54OT5RRV4C
25AB254328

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (91.84%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (16.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

18531-94-7
18531-99-2
602-09-5

Wikipedia

1,1'-bi-2-naphthol

General Manufacturing Information

[1,1'-Binaphthalene]-2,2'-diol: ACTIVE

Dates

Last modified: 08-15-2023
Jolliffe et al. Catalytic enantioselective synthesis of atropisomeric biaryls by a cation-directed O-alkylation. Nature Chemistry, doi: 10.1038/nchem.2710, published online 23 January 2017
Xu et al. Catalytic reductive desymmetrization of malonic esters. Nature Chemistry, doi: 10.1038/s41557-021-00715-0, published online 10 June 2021

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